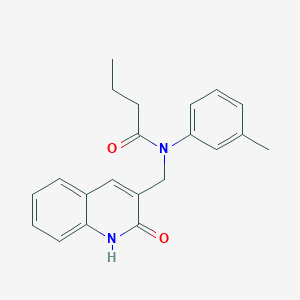
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide, also known as HQB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HQB is a small molecule that has shown promising results in a range of studies, including those related to cancer, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of amyloid beta peptide aggregation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been shown to have antioxidant properties, which may be beneficial in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide for lab experiments is its relatively low cost and ease of synthesis. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy in specific applications.
Orientations Futures
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide derivatives that may have improved efficacy or specificity for certain applications. Another potential direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide and its potential applications in a range of fields.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with m-tolylbutyramide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-10-6-8-15(2)12-18)14-17-13-16-9-4-5-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLQGBCAQSAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


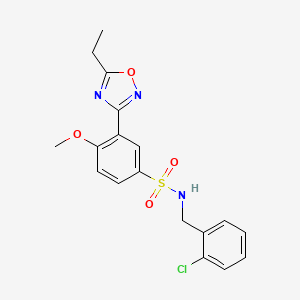
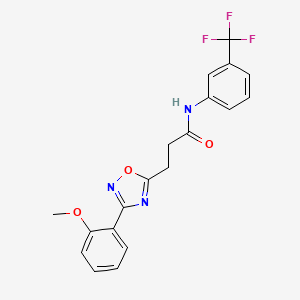
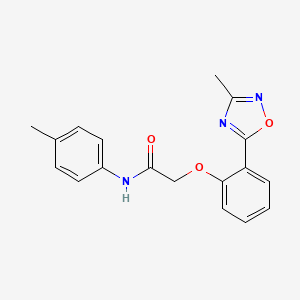



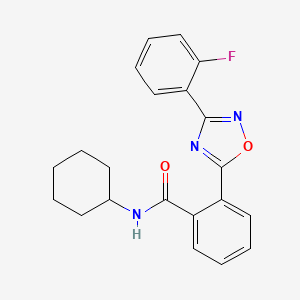
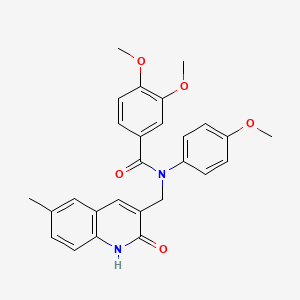

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
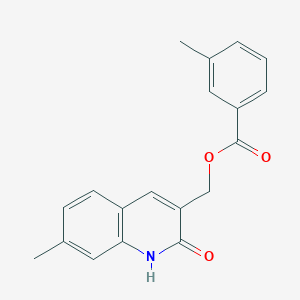

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)